6,8-Dichloro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
6,8-Dichloro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one typically involves the chlorination of a benzoxazinone precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization or chromatography might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Halogen substitution reactions can occur, leading to the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. These may include enzyme inhibition, receptor binding, or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one
- 8-Chloro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one
- 6,8-Dibromo-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
6,8-Dichloro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of two chlorine atoms at specific positions on the benzoxazinone ring. This structural feature may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
89978-20-1 |
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Molecular Formula |
C8H5Cl2NO3 |
Molecular Weight |
234.03 g/mol |
IUPAC Name |
6,8-dichloro-4-hydroxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C8H5Cl2NO3/c9-4-1-5(10)8-6(2-4)11(13)7(12)3-14-8/h1-2,13H,3H2 |
InChI Key |
PKKVXWRORYRCKE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
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